4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of heterocyclic compounds. Its structure incorporates a triazole ring substituted with an amino group and a benzimidazole moiety. This intricate molecular arrangement endows the compound with potential biological activities and valuable chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of Benzimidazole Intermediate: The synthesis often begins with the formation of 2-(trifluoromethyl)-1H-benzimidazole through the reaction of o-phenylenediamine with trifluoroacetic acid under acidic conditions.
Triazole Ring Construction: Next, the benzimidazole intermediate is reacted with thiocarbohydrazide to form the desired triazole ring. This step typically involves refluxing in a suitable solvent like ethanol.
Amination Step:
Industrial Production Methods:
The industrial production may involve batch or continuous flow synthesis, utilizing high-pressure reactors to maintain the precise temperature and pressure required for each step, ensuring high yields and purity. The choice of solvents, catalysts, and purification methods would be optimized for cost efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, often catalyzed by agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may convert the trifluoromethyl group to a methyl or hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiol positions, utilizing various electrophiles to form diverse derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles for Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Methyl-substituted derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol is extensively utilized in scientific research due to its unique properties:
Chemistry: Investigated for its role as a precursor in synthesizing more complex heterocyclic structures.
Biology: Studied for its potential as an antimicrobial agent, with tests revealing activity against certain bacterial strains.
Medicine: Explored as a lead compound in the development of novel therapeutic agents for conditions such as inflammation and cancer.
Industry: Used as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors, leading to modulation of biochemical pathways:
Molecular Targets: Enzymes like kinase and phosphatase, receptors involved in signal transduction.
Pathways Involved: Inhibition of enzyme activity, altering cellular signaling pathways that control growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Compared to other triazole-based compounds, 4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol stands out due to its:
Trifluoromethyl Group: Enhances lipophilicity, aiding in membrane permeability.
Benzimidazole Moiety: Contributes to its rigid structure, enhancing binding affinity to molecular targets.
List of Similar Compounds:
4-Amino-5-{[2-(methyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol.
4-Amino-5-{[2-(chloro)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol.
4-Amino-5-{[2-(fluoro)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol.
That should give you a thorough overview. Fascinating stuff, right? What are your thoughts on these details?
Properties
IUPAC Name |
4-amino-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N6S/c12-11(13,14)9-16-6-3-1-2-4-7(6)19(9)5-8-17-18-10(21)20(8)15/h1-4H,5,15H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVQLIXYZOKOBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=NNC(=S)N3N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.